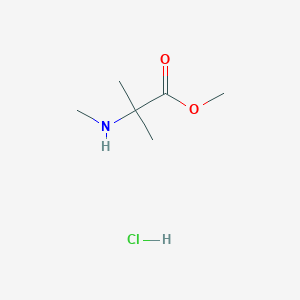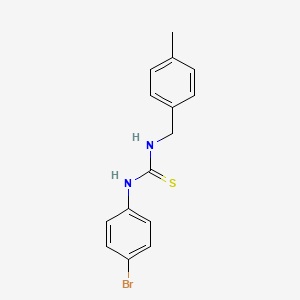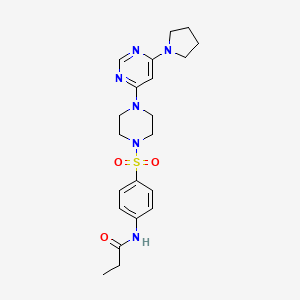
N-(4-((4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a complex organic compound. It is recognized for its significant potential in both scientific research and industrial applications. This compound features a unique molecular structure that provides it with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide has diverse scientific research applications:
Chemistry: : Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : Investigated for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Explored as a potential therapeutic agent due to its unique molecular structure and biological activity.
Industry: : Applied in various industrial processes, including the synthesis of advanced materials and fine chemicals.
Wirkmechanismus
Target of Action
N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For example, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence metabolic processes . Its inhibitory effects on various enzymes can lead to changes in biochemical pathways .
Biochemical Pathways
N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide affects several biochemical pathways due to its wide range of targets . For instance, by inhibiting phosphodiesterase type 5, it can increase the intracellular concentration of cyclic guanosine monophosphate (cGMP), affecting pathways that are regulated by this second messenger . By inhibiting isocitrate dehydrogenase 1, it can influence the citric acid cycle .
Pharmacokinetics
Pyrrolidine derivatives are generally well absorbed and distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability .
Result of Action
The molecular and cellular effects of N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide’s action depend on the specific target and the tissue in which the target is expressed . For example, its antagonistic action on the vanilloid receptor 1 can lead to reduced pain perception . Its inhibitory action on enzymes can lead to changes in the concentrations of substrates and products of these enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide. For instance, factors such as pH and temperature can affect the compound’s stability . Additionally, the presence of other substances, such as inhibitors or inducers of enzymes that metabolize the compound, can influence its pharmacokinetics and thus its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide typically involves multi-step organic reactions. The process usually begins with the preparation of intermediate compounds, which are further reacted under specific conditions to obtain the final product. For instance, one of the key synthetic routes includes the formation of the pyrimidinyl and piperazinyl groups, followed by sulfonylation and propionamide linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts or specific reagents that facilitate efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form new derivatives with potentially different properties.
Reduction: Reduction reactions may be used to alter its functional groups, providing different reactive sites.
Substitution: Common in organic chemistry, substitution reactions can modify this compound by replacing specific atoms or groups with others.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. These reactions are conducted under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products from these reactions depend on the specific conditions and reagents used. they generally involve the formation of new derivatives that retain the core structure of the original compound while exhibiting different functional properties.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide stands out due to its distinctive sulfonyl and propionamide groups, which confer unique chemical and biological properties. Similar compounds might include other pyrimidinyl or piperazinyl derivatives, each with their specific set of functional groups that determine their reactivity and application potential.
A few examples of similar compounds are:
N-(4-((4-(6-(pyrrolidin-1-yl)pyridin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide.
N-(4-((4-(6-(morpholin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide.
These analogues vary slightly in their functional groups or molecular structure, which in turn influences their specific applications and reactivity.
This compound opens a window into a fascinating realm of possibilities in various fields, marking it as a compound of substantial interest and potential
Eigenschaften
IUPAC Name |
N-[4-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S/c1-2-21(28)24-17-5-7-18(8-6-17)31(29,30)27-13-11-26(12-14-27)20-15-19(22-16-23-20)25-9-3-4-10-25/h5-8,15-16H,2-4,9-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDGTRZFCNKGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)
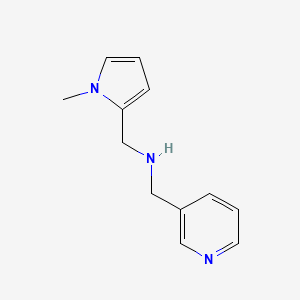
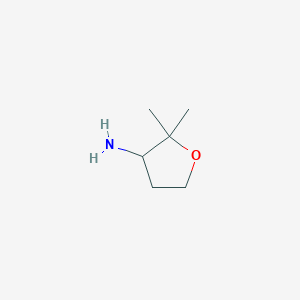
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[2-(morpholin-4-yl)ethyl]amino}prop-2-enenitrile](/img/structure/B2552709.png)
![2-(phenylformamido)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide](/img/structure/B2552710.png)
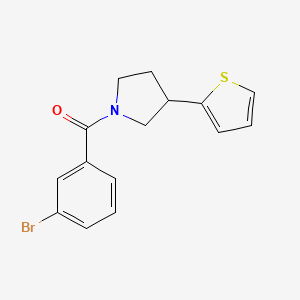
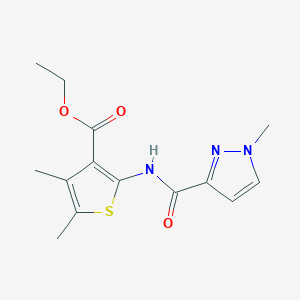
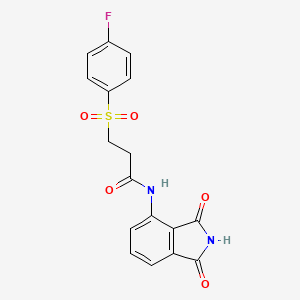
![2,6-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2552718.png)
